molecular formula C12H9ClF3N3O4 B11472921 Methyl [1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate

Methyl [1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate

Cat. No.: B11472921
M. Wt: 351.66 g/mol
InChI Key: MXDWSTAUABJLGX-UHFFFAOYSA-N
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Description

Methyl [1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Carbamate Formation: The final step involves the formation of the carbamate moiety by reacting the intermediate with methyl isocyanate or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl [1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent and base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce partially or fully reduced forms of the compound.

Scientific Research Applications

Methyl [1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl [1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [1-(4-chlorophenyl)-2,5-dioxo-4-methylimidazolidin-4-yl]carbamate
  • Methyl [1-(4-chlorophenyl)-2,5-dioxo-4-(fluoromethyl)imidazolidin-4-yl]carbamate
  • Methyl [1-(4-chlorophenyl)-2,5-dioxo-4-(bromomethyl)imidazolidin-4-yl]carbamate

Uniqueness

Methyl [1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H9ClF3N3O4

Molecular Weight

351.66 g/mol

IUPAC Name

methyl N-[1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate

InChI

InChI=1S/C12H9ClF3N3O4/c1-23-10(22)18-11(12(14,15)16)8(20)19(9(21)17-11)7-4-2-6(13)3-5-7/h2-5H,1H3,(H,17,21)(H,18,22)

InChI Key

MXDWSTAUABJLGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1(C(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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